5-(5-Allyl-2,4,6-trioxohexahydro-5-pyrimidinyl)pentanoic acid
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Overview
Description
5-(5-Allyl-2,4,6-trioxohexahydro-5-pyrimidinyl)pentanoic acid is a complex organic compound with the molecular formula C12H16N2O5. It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features an allyl group and a pentanoic acid chain, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Allyl-2,4,6-trioxohexahydro-5-pyrimidinyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the pyrimidine ring in the presence of a base.
Attachment of the Pentanoic Acid Chain: The pentanoic acid chain can be attached through a series of reactions, including esterification and subsequent hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(5-Allyl-2,4,6-trioxohexahydro-5-pyrimidinyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(5-Allyl-2,4,6-trioxohexahydro-5-pyrimidinyl)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(5-Allyl-2,4,6-trioxohexahydro-5-pyrimidinyl)pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Butyl-2,4,6-trioxohexahydro-5-pyrimidinyl)pentanoic acid
- 5-(2,4,6-Trihydroxy-5-pyrimidinyl)pentanoic acid
- 2-Ethyl-5-(2,4,6-trihydroxy-5-pyrimidinyl)pentanoic acid
Uniqueness
5-(5-Allyl-2,4,6-trioxohexahydro-5-pyrimidinyl)pentanoic acid is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
85301-25-3 |
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Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-(2,4,6-trioxo-5-prop-2-enyl-1,3-diazinan-5-yl)pentanoic acid |
InChI |
InChI=1S/C12H16N2O5/c1-2-6-12(7-4-3-5-8(15)16)9(17)13-11(19)14-10(12)18/h2H,1,3-7H2,(H,15,16)(H2,13,14,17,18,19) |
InChI Key |
DYDMZKDSEWJVEB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)CCCCC(=O)O |
Origin of Product |
United States |
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